molecular formula C21H29N7O5 B15040430 2,4-di(morpholin-4-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazine

2,4-di(morpholin-4-yl)-6-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-1,3,5-triazine

Cat. No.: B15040430
M. Wt: 459.5 g/mol
InChI Key: ALXFFTYJFGKSJZ-HYARGMPZSA-N
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Description

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a synthetic organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is characterized by its complex structure, which includes morpholine and trimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Morpholine Groups: Morpholine groups are introduced via nucleophilic substitution reactions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a condensation reaction with hydrazine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and trimethoxyphenyl groups.

    Reduction: Reduction reactions may target the triazine core or the hydrazine linkage.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the morpholine and triazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

Industry

In industry, triazine derivatives are used in the production of dyes, resins, and other materials.

Mechanism of Action

The mechanism of action of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its use in colorimetric assays.

    2,4,6-Trichloro-1,3,5-triazine: Used in the synthesis of reactive dyes.

    2,4-Diamino-6-chloro-1,3,5-triazine: An intermediate in the production of herbicides.

Uniqueness

The uniqueness of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C21H29N7O5

Molecular Weight

459.5 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H29N7O5/c1-29-16-13-18(31-3)17(30-2)12-15(16)14-22-26-19-23-20(27-4-8-32-9-5-27)25-21(24-19)28-6-10-33-11-7-28/h12-14H,4-11H2,1-3H3,(H,23,24,25,26)/b22-14+

InChI Key

ALXFFTYJFGKSJZ-HYARGMPZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC)OC

Origin of Product

United States

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